molecular formula C14H10ClFO3 B1328840 2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid CAS No. 1019348-55-0

2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid

Cat. No.: B1328840
CAS No.: 1019348-55-0
M. Wt: 280.68 g/mol
InChI Key: NHKDSLBPQUOAMQ-UHFFFAOYSA-N
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Description

2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid is an organic compound with the molecular formula C14H10ClFO3. It is characterized by the presence of a benzoic acid moiety linked to a 2-chloro-4-fluorobenzyl group via an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid typically involves the reaction of 2-chloro-4-fluorobenzyl alcohol with 2-hydroxybenzoic acid (salicylic acid) under suitable conditions. The reaction is generally carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether bond, resulting in the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives or reduction to form alcohol derivatives.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.

    Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. The chloro and fluoro substituents enhance its binding affinity to target proteins, making it a potent compound in drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid is unique due to its specific ether linkage between the benzoic acid and the benzyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential in various applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c15-12-7-10(16)6-5-9(12)8-19-13-4-2-1-3-11(13)14(17)18/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKDSLBPQUOAMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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